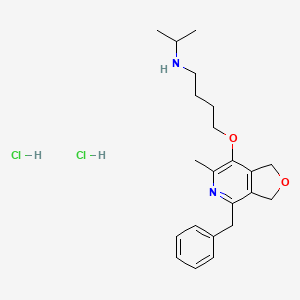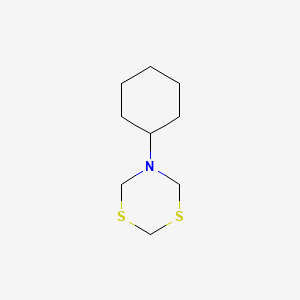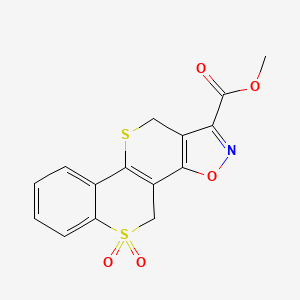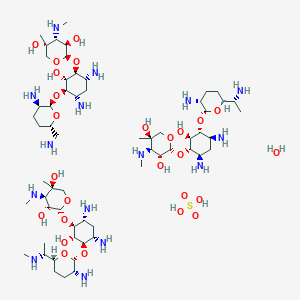![molecular formula C10H8N2O2 B12812276 2,3-Dihydro[1]benzofuro[2,3-d]pyridazin-4(1H)-one CAS No. 50266-88-1](/img/structure/B12812276.png)
2,3-Dihydro[1]benzofuro[2,3-d]pyridazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 321117: , also known as 1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, is a chemical compound with the molecular formula C16H10FN3O3. This compound is notable for its unique structure, which includes both fluorophenyl and nitrophenyl groups attached to a pyrazole ring. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 321117 typically involves the reaction of 4-fluorobenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for NSC 321117 are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Análisis De Reacciones Químicas
Types of Reactions: NSC 321117 can undergo various chemical reactions, including:
Oxidation: The aldehyde group in NSC 321117 can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 1-(4-fluorophenyl)-3-(4-aminophenyl)-1H-pyrazole-4-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of NSC 321117 involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl and nitrophenyl groups allows it to bind to these targets with high affinity, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
NSC 321117 can be compared with other similar compounds, such as:
- 1-(4-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde
- 1-(4-bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness: The unique combination of fluorophenyl and nitrophenyl groups in NSC 321117 distinguishes it from other similar compounds. This structural uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.
Propiedades
Número CAS |
50266-88-1 |
|---|---|
Fórmula molecular |
C10H8N2O2 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-[1]benzofuro[2,3-d]pyridazin-4-one |
InChI |
InChI=1S/C10H8N2O2/c13-10-9-7(5-11-12-10)6-3-1-2-4-8(6)14-9/h1-4,11H,5H2,(H,12,13) |
Clave InChI |
JBSRXBSRLCTFKP-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=O)NN1)OC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


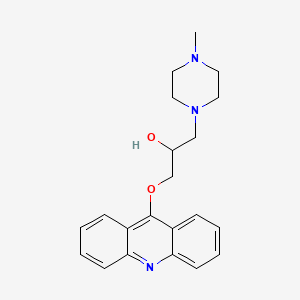

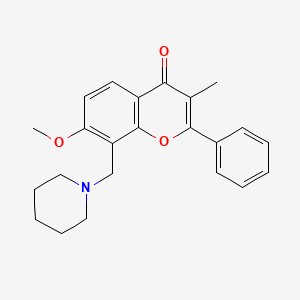
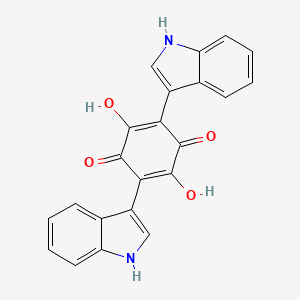
![4-[2-(4-Methylphenoxy)ethoxy]benzoic acid](/img/structure/B12812204.png)
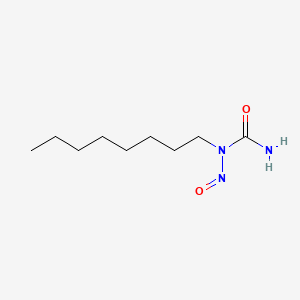
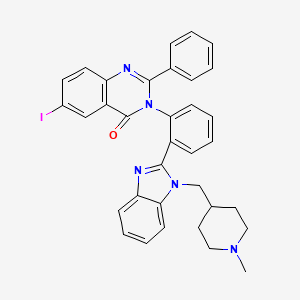
![[(3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B12812217.png)
